N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

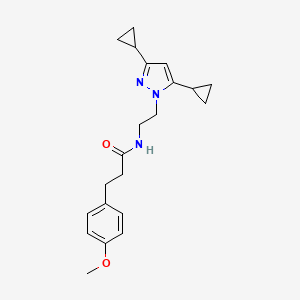

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The pyrazole ring is linked via an ethyl chain to a propanamide backbone, which terminates in a 4-methoxyphenyl group. The 4-methoxyphenyl moiety may enhance lipophilicity and influence receptor binding, while the cyclopropyl groups could improve metabolic stability compared to bulkier substituents .

Properties

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-26-18-9-2-15(3-10-18)4-11-21(25)22-12-13-24-20(17-7-8-17)14-19(23-24)16-5-6-16/h2-3,9-10,14,16-17H,4-8,11-13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBLJUZLRTBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity. The presence of the methoxyphenyl group and dicyclopropyl moiety enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₂ |

| Molecular Weight | 359.5 g/mol |

| CAS Number | 2309574-61-4 |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Target Proteins : The compound is known to interact with Cyclin-A2 and Cyclin-dependent kinase 2 (CDK2), which are crucial for cell cycle regulation. This interaction can potentially inhibit cell proliferation by disrupting normal cell cycle progression .

- Biochemical Pathways : The modulation of these targets suggests that the compound may influence various signaling pathways associated with cell growth and division, making it a candidate for further investigation in cancer therapy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has demonstrated significant inhibition of cell viability in RKO, PC-3, and HeLa cells, with IC₅₀ values ranging from 49.79 µM to 113.70 µM .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Leishmanicidal Activity : In vitro tests indicate that derivatives similar to this compound exhibit effective leishmanicidal activity against Leishmania mexicana, suggesting potential applications in treating leishmaniasis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

- A study assessed a series of pyrazole derivatives against human cancer cell lines, revealing that structural modifications significantly influence their cytotoxicity profiles. The most active compounds showed IC₅₀ values comparable to established anticancer agents .

- Another investigation into the synthesis and evaluation of pyrazole-based compounds highlighted their antioxidant properties and cytotoxic effects against various cancer cell lines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with cyclopropyl groups and a methoxyphenyl moiety, which contributes to its unique properties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This can be achieved through the cyclization of hydrazine with appropriate diketones.

- Alkylation Reactions : Cyclopropyl groups are introduced via alkylation.

- Amidation : The final step involves forming the amide bond with the 4-methoxyphenyl group.

Anticancer Properties

Research indicates that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide exhibits notable anticancer activity. It primarily targets:

- Cyclin A2

- Cyclin-dependent kinase 2 (CDK2)

These targets are critical for cell cycle regulation, suggesting that the compound may inhibit cancer cell proliferation by modulating these pathways. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

- RKO (Colorectal cancer)

- A549 (Lung cancer)

- MCF-7 (Breast cancer)

- PC-3 (Prostate cancer)

- HeLa (Cervical cancer)

The efficacy of this compound was evaluated using assays such as the MTS assay to measure cell viability, showing significant inhibition of cell growth across these lines.

Potential Therapeutic Uses

Given its biological activity, this compound shows promise as a candidate for developing new anticancer therapies. Its ability to selectively target critical regulators of the cell cycle positions it as a potential treatment for various malignancies.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines using an MTS assay. The results indicated varying degrees of potency across different cell types:

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| RKO | 15 | Significant inhibition |

| A549 | 20 | Moderate inhibition |

| MCF-7 | 10 | High sensitivity |

| PC-3 | 25 | Low sensitivity |

| HeLa | 18 | Moderate inhibition |

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound led to increased levels of apoptotic markers in treated cells compared to controls. Flow cytometry analysis showed a significant increase in sub-G1 phase populations, indicating apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared below with structurally related propanamide and pyrazole derivatives.

Structural and Functional Comparison

Key Observations

Substituent Effects: The 3,5-dicyclopropyl groups on the pyrazole in the target compound contrast with common halogenated aryl groups (e.g., 3,4-dichlorophenyl in propanil) . Cyclopropyl substituents may reduce environmental persistence compared to chlorinated analogs while retaining bioactivity.

Bioactivity Hypotheses: Propanil and its derivatives act as herbicides by disrupting lipid biosynthesis . The target compound’s pyrazole-ethyl-propanamide scaffold may target similar pathways but with modified selectivity due to cyclopropyl and methoxy groups.

The methoxy group may enhance solubility in polar solvents relative to fully non-polar analogs, improving bioavailability .

Preparation Methods

Structure Analysis and Retrosynthetic Approach

Structural Components

The target molecule can be deconstructed into three key structural components:

- A 3,5-dicyclopropyl-1H-pyrazole core

- An ethyl linker attached to the N1 position of the pyrazole

- A 3-(4-methoxyphenyl)propanamide group

Retrosynthetic Analysis

From a retrosynthetic perspective, the target molecule can be assembled through several strategic disconnections:

- Amide formation between a 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine and 3-(4-methoxyphenyl)propanoic acid

- N-alkylation of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylamine derivative

- Construction of the 3,5-dicyclopropyl-1H-pyrazole core from suitable precursors

Synthesis of the 3,5-Dicyclopropyl-1H-pyrazole Core

Cyclocondensation Approach from 1,3-Diketones

The synthesis of 3,5-disubstituted pyrazoles typically employs cyclocondensation reactions of 1,3-diketones with hydrazine. This approach can be adapted for the synthesis of 3,5-dicyclopropyl-1H-pyrazole.

Synthesis of 1,3-Dicyclopropyl-1,3-diketone

The required 1,3-dicyclopropyl-1,3-diketone intermediate can be prepared through several methods:

- Claisen condensation of cyclopropyl methyl ketone with cyclopropyl carboxylic acid esters

- Direct acylation of cyclopropyl methyl ketone enolates with cyclopropanoyl chloride

Cyclocondensation with Hydrazine

The reaction of 1,3-dicyclopropyl-1,3-diketone with hydrazine hydrate leads to the formation of 3,5-dicyclopropyl-1H-pyrazole:

1,3-dicyclopropyl-1,3-diketone + N2H4·H2O → 3,5-dicyclopropyl-1H-pyrazole + 2 H2O

This reaction typically proceeds in polar protic solvents like ethanol under reflux conditions. However, as noted by Gosselin and colleagues, using aprotic dipolar solvents with added HCl can significantly improve yields and regioselectivity in pyrazole synthesis.

Alternative Approach Using Acetylenic Ketones

Another viable approach involves the cyclocondensation of hydrazine with cyclopropyl-substituted acetylenic ketones.

Synthesis from Cyclopropylacetylene Derivatives

The reaction of cyclopropylacetylene derivatives with cyclopropylcarbonyl chloride in the presence of a suitable catalyst can yield the required acetylenic ketone intermediate.

Cyclocondensation with Hydrazine

The reaction of cyclopropyl-substituted acetylenic ketones with hydrazine leads to the formation of 3,5-dicyclopropyl-1H-pyrazole. However, this method may result in a mixture of regioisomers, requiring additional purification steps.

One-Pot Method from Terminal Alkynes

Harigae and coworkers reported a one-pot method for preparing 3,5-disubstituted pyrazoles in good yields with high regioselectivity by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines. This approach could be adapted for the synthesis of 3,5-dicyclopropyl-1H-pyrazole using cyclopropyl-substituted starting materials.

N-Alkylation of the Pyrazole Core

Direct N-Alkylation with 2-Bromoethylamine Derivatives

The N-alkylation of the pyrazole core can be achieved through direct alkylation using 2-bromoethylamine derivatives in the presence of a base.

Protection of the Amine Group

Prior to N-alkylation, protection of the amine group in 2-bromoethylamine is typically necessary to prevent side reactions. Common protecting groups include:

- tert-butyloxycarbonyl (Boc)

- benzyloxycarbonyl (Cbz)

- phthalimide

Alkylation Reaction

The N-alkylation reaction can be performed using a base such as sodium hydride or potassium carbonate in an aprotic solvent like DMF or acetone:

3,5-dicyclopropyl-1H-pyrazole + Protected-2-bromoethylamine → Protected-2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine

This approach is supported by search result, which describes N-alkylation of pyrazole derivatives using sodium hydride and alkyl halides at room temperature.

Deprotection

Following successful N-alkylation, the protecting group is removed under appropriate conditions:

- Boc: TFA in DCM or HCl in dioxane

- Cbz: H2/Pd-C in methanol

- Phthalimide: Hydrazine hydrate in ethanol/reflux

Alternative Approach via Michael Addition

An alternative approach involves the Michael addition of the pyrazole nitrogen to acrylonitrile followed by reduction of the nitrile group:

- Michael addition of 3,5-dicyclopropyl-1H-pyrazole to acrylonitrile

- Reduction of the nitrile group to yield 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers another approach for N-alkylation using 2-hydroxyethylamine derivatives:

3,5-dicyclopropyl-1H-pyrazole + Protected-2-hydroxyethylamine + DEAD/PPh3 → Protected-2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

From 4-Methoxycinnamic Acid

3-(4-Methoxyphenyl)propanoic acid can be synthesized by hydrogenation of 4-methoxycinnamic acid:

4-Methoxycinnamic acid + H2/Pd-C → 3-(4-Methoxyphenyl)propanoic acid

From 4-Methoxybenzaldehyde

Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction of 4-methoxybenzaldehyde with a suitable phosphorane or phosphonate reagent, followed by hydrolysis and hydrogenation, can yield the desired acid:

- 4-Methoxybenzaldehyde → Methyl 3-(4-methoxyphenyl)acrylate (Wittig reaction)

- Methyl 3-(4-methoxyphenyl)acrylate → Methyl 3-(4-methoxyphenyl)propanoate (Hydrogenation)

- Methyl 3-(4-methoxyphenyl)propanoate → 3-(4-Methoxyphenyl)propanoic acid (Hydrolysis)

Amide Bond Formation

Direct Coupling Approach

The final step involves the formation of an amide bond between 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine and 3-(4-methoxyphenyl)propanoic acid.

Using Coupling Reagents

Several coupling reagents can facilitate this transformation:

- Carbodiimides (e.g., DCC, EDC)

- HATU/HBTU with HOBt

- PyBOP or T3P

A general reaction scheme using EDC/HOBt:

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine + 3-(4-methoxyphenyl)propanoic acid + EDC/HOBt → N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

The reaction typically proceeds in solvents like DCM or DMF at room temperature over 12-24 hours.

Optimization of Coupling Conditions

The optimization of coupling conditions can significantly impact yield and purity. The table below summarizes various coupling conditions and their effectiveness:

| Coupling System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 20-25 | 18-24 | 70-85 |

| HATU/DIPEA | DMF | 20-25 | 12-18 | 75-90 |

| PyBOP/DIPEA | DCM | 20-25 | 16-20 | 65-80 |

| T3P/Et3N | EtOAc | 20-25 | 12-16 | 70-85 |

Via Acid Chloride Intermediate

An alternative approach involves converting 3-(4-methoxyphenyl)propanoic acid to the corresponding acid chloride, followed by reaction with the amine:

- 3-(4-Methoxyphenyl)propanoic acid + SOCl2 → 3-(4-Methoxyphenyl)propanoyl chloride

- 3-(4-Methoxyphenyl)propanoyl chloride + 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine + Et3N → this compound

This method is particularly useful for large-scale preparations and often provides higher yields.

Optimized Synthetic Approach

Based on the methods discussed above, an optimized synthetic route to this compound is proposed:

Synthesis of 3,5-Dicyclopropyl-1H-pyrazole

- Preparation of 1,3-dicyclopropyl-1,3-diketone via Claisen condensation

- Cyclocondensation with hydrazine hydrate in ethanol under reflux

- Purification by recrystallization or column chromatography

N-Alkylation to Form 2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethylamine

- Protection of 2-bromoethylamine with Boc anhydride

- N-alkylation of 3,5-dicyclopropyl-1H-pyrazole with Boc-protected 2-bromoethylamine using NaH in DMF

- Deprotection using TFA in DCM

Synthesis of 3-(4-Methoxyphenyl)propanoic Acid

- Wittig reaction of 4-methoxybenzaldehyde with carbethoxymethylene triphenylphosphorane

- Hydrogenation of the resulting α,β-unsaturated ester

- Hydrolysis to obtain 3-(4-methoxyphenyl)propanoic acid

Amide Bond Formation

- Activation of 3-(4-methoxyphenyl)propanoic acid with HATU/HOBt in the presence of DIPEA

- Addition of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethylamine

- Purification by column chromatography

This optimized approach draws upon the most efficient methods reported in the literature for each transformation, with a focus on yield, regioselectivity, and scalability.

Alternative One-Pot Approaches

For more efficient synthesis, several one-pot approaches can be considered:

One-Pot Synthesis of the Pyrazole Core

Drawing from the work of Harigae et al., a one-pot synthesis of 3,5-dicyclopropyl-1H-pyrazole from cyclopropylacetylene, cyclopropylaldehyde, iodine, and hydrazine could be developed.

Telescoped N-Alkylation and Amide Formation

A telescoped process combining the N-alkylation and amide formation steps could reduce the overall number of isolation and purification steps:

- N-alkylation of 3,5-dicyclopropyl-1H-pyrazole with a suitable 2-bromoethylamine derivative

- In situ amide formation with 3-(4-methoxyphenyl)propanoic acid using a coupling agent

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide?

- Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and propanamide moieties. Key steps include:

- Cyclopropane introduction : Use of cyclopropanation reagents (e.g., Simmons-Smith conditions) for the dicyclopropyl substituents on the pyrazole ring.

- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the ethyl-pyrazole and 4-methoxyphenyl-propanamide groups.

- Optimization : Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yield .

- Critical considerations : Monitor reaction progress via TLC or HPLC to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : A combination of techniques is essential:

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .

- Spectroscopy :

- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to verify substituent positions and cyclopropane geometry .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (± 5 ppm accuracy).

- Thermal analysis : DSC/TGA to assess stability and melting points .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Answer : Prioritize in vitro assays based on structural analogs:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

- Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Dynamic effects : If crystallography shows disorder (e.g., cyclopropane ring flexibility), use variable-temperature NMR to assess conformational dynamics .

- Data reconciliation : For conflicting mass spectrometry peaks, perform isotopic pattern analysis or tandem MS/MS fragmentation .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Answer : Focus on functional group tuning:

- Pyrazole ring : Replace cyclopropyl with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Methoxyphenyl group : Introduce halogens (e.g., -Cl) to improve lipophilicity and target binding .

- Amide linker : Substitute with sulfonamide or urea groups to modulate solubility and bioavailability .

- Validation : Pair synthesis with molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. How to design a study comparing this compound with structurally similar analogs?

- Answer : Use a systematic framework:

- Selection criteria : Include analogs with variations in pyrazole substituents (e.g., : triazole vs. oxadiazole rings) or methoxyphenyl modifications .

- Experimental design :

- Table 1 : Comparative bioactivity and physicochemical properties.

Q. What advanced techniques validate target engagement in biological systems?

- Answer :

- Cellular thermal shift assay (CETSA) : Confirm binding to intended targets (e.g., kinases) by measuring protein thermal stability shifts .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, on/off rates) for receptor-ligand interactions .

- CRISPR-Cas9 knockdown : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.